molecular formula C18H19N5O2 B14653682 3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile CAS No. 52547-25-8

3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile

Cat. No.: B14653682
CAS No.: 52547-25-8
M. Wt: 337.4 g/mol
InChI Key: IEAXMQJFQBJFJB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile typically involves a multi-step process. One common method starts with the diazotization of 2-methyl-4-nitroaniline, followed by coupling with N-ethyl-4-aminobenzonitrile . The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium dithionite for azo reduction and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope .

Comparison with Similar Compounds

Similar compounds include other azo dyes such as Disperse Orange 25 and Disperse Red 1 . Compared to these, 3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile is unique due to its specific substituents, which impart distinct chemical and physical properties. These differences can affect the compound’s solubility, stability, and color properties .

Properties

CAS No.

52547-25-8

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

3-[N-ethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]anilino]propanenitrile

InChI

InChI=1S/C18H19N5O2/c1-3-22(12-4-11-19)16-7-5-15(6-8-16)20-21-18-10-9-17(23(24)25)13-14(18)2/h5-10,13H,3-4,12H2,1-2H3

InChI Key

IEAXMQJFQBJFJB-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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